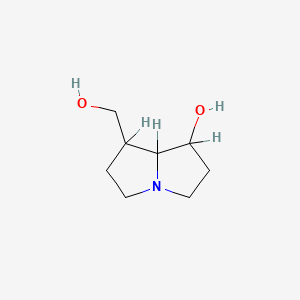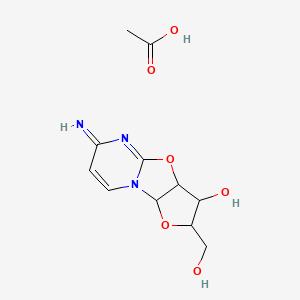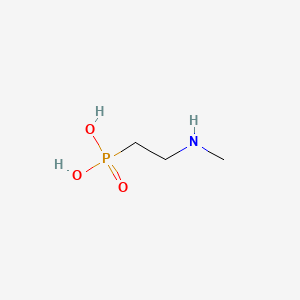
4-sec-Butylphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-sec-Butylphenol and its analogs involves several chemical pathways and methodologies. One common method includes the Friedel-Crafts alkylation, where phenol is alkylated with butene in the presence of a strong acid catalyst to introduce the sec-butyl group onto the benzene ring. This method requires careful control of reaction conditions to ensure the selectivity of the sec-butyl group attachment and to minimize the formation of isomers or other side products. Advanced synthetic methods may also involve catalytic processes, using metal catalysts to facilitate the alkylation reaction under milder conditions, enhancing yield and selectivity.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the sec-butyl group attached to the para position of the phenol group. This structural arrangement imparts certain steric and electronic effects on the molecule, influencing its chemical reactivity and physical properties. The sec-butyl group, being bulkier than simple alkyl groups, can affect the molecule's interaction with other chemical species, its solubility in various solvents, and its ability to participate in further chemical reactions.
Chemical Reactions and Properties
This compound undergoes various chemical reactions typical of phenolic compounds. It can participate in electrophilic aromatic substitution reactions, where the presence of the sec-butyl group can direct the introduction of new substituents onto the benzene ring. Additionally, the phenol OH group makes this compound capable of forming ethers and esters through reactions with alkyl halides and carboxylic acids or their derivatives, respectively. The compound can also undergo oxidation reactions, leading to the formation of quinones or other oxidized species, depending on the reaction conditions.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the sec-butyl group contributes to its hydrophobic character, affecting its solubility in water and organic solvents. These properties are crucial in determining the compound's behavior in different environments and its suitability for various applications, such as in the synthesis of polymers, surfactants, and other chemical products.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, reactivity towards nucleophiles and electrophiles, and stability, are shaped by both the phenol group and the sec-butyl substituent. The acidity of the phenol group allows it to act as a weak acid in aqueous solutions, forming phenoxide ions that can participate in further chemical reactions. The sec-butyl group's steric effects can influence the compound's reactivity, making it a versatile intermediate in organic synthesis and chemical manufacturing processes.
References
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs (Zhao et al., 2020)
- Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review (Bonefeld‐Jørgensen et al., 2007)
- Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review (Olaniyan et al., 2020)
Wissenschaftliche Forschungsanwendungen
Biotransformation durch Kohlenwasserstoff-verwertende Bakterien
4-sec-Butylphenol wurde in der Biotransformation durch Kohlenwasserstoff-verwertende Bakterien, insbesondere Mycobacterium neoaurum und Nocardia cyriacigeorgica, eingesetzt {svg_1} {svg_2}. Dieser Prozess beinhaltet die Verwendung von this compound als Kohlenstoffquelle durch die Bakterien, wodurch es in andere Verbindungen umgewandelt wird.
Östrogene Eigenschaften
This compound besitzt östrogene Eigenschaften {svg_3}. Dies bedeutet, dass es das Hormon Östrogen in Organismen imitieren kann und möglicherweise biologische Prozesse beeinflusst, die durch dieses Hormon reguliert werden.
Induktion von Cytochrom P450
Es wurde festgestellt, dass this compound das CYP102 (Cytochrom P450BM-3) in Bacillus megaterium induziert {svg_4}. Cytochrom-P450-Enzyme spielen eine entscheidende Rolle beim Stoffwechsel einer Vielzahl von Verbindungen, und ihre Induktion kann erhebliche Auswirkungen auf biotechnologische Anwendungen haben.
Umweltverschmutzungs-Transformation
Die Verbindung ist ein Umweltverschmutzer, der östrogene Eigenschaften besitzt {svg_5}. Bestimmte Bakterien, wie z. B. Mycobacterium neoaurum und Nocardia cyriacigeorgica, können this compound in andere Verbindungen umwandeln {svg_6}, was möglicherweise zur Bioremediation von mit diesem Schadstoff kontaminierten Umgebungen beiträgt.
Produktion von Glucosid-Konjugaten
Mycobacterium neoaurum kann this compound in sein Glucosid-Konjugat, this compound-α-d-glucopyranosid, umwandeln {svg_7}. Dies ist eine einzigartige Fähigkeit von M. neoaurum und eröffnet potenzielle Anwendungen bei der Produktion von Glucosid-Konjugaten verschiedener Verbindungen.
Modifikationen der Alkylkette und der Hydroxylgruppe
This compound kann bei der Umwandlung durch grampositive Bakterien der Gattungen Mycobacterium und Nocardia Modifikationen an der Alkylkette und der Hydroxylgruppe erfahren {svg_8}. Dies eröffnet Möglichkeiten zur Herstellung einer Vielzahl von strukturell unterschiedlichen Verbindungen aus this compound.
Wirkmechanismus
Target of Action
The primary target of 4-sec-Butylphenol is Cytochrome P450BM-3 (CYP102) . This enzyme is part of the Cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and environmental pollutants.
Mode of Action
This compound interacts with its target, CYP102, by inducing its expression . This interaction leads to changes in the metabolic activity of the cells, specifically in the metabolism of various substances.
Result of Action
The induction of CYP102 by this compound leads to changes in the metabolic activity of the cells . This can result in the metabolism of various substances, potentially leading to changes in cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known to be very toxic to aquatic life with long-lasting effects . Therefore, the environment in which this compound is present can significantly impact its action and the resulting effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-sec-Butylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the notable interactions is with the enzyme Cytochrome P450BM-3 (CYP102) in Bacillus megaterium, where this compound induces the enzyme’s activity . Additionally, it has been observed to undergo biotransformation by hydrocarbon-utilizing bacteria such as Mycobacterium neoaurum and Nocardia cyriacigeorgica . These interactions highlight the compound’s potential in microbial biotransformation processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s estrogenic properties can lead to the activation of estrogen receptors, thereby affecting gene expression related to cell growth and differentiation . Moreover, its interaction with Cytochrome P450 enzymes can alter cellular metabolism by influencing the detoxification processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to estrogen receptors, mimicking the action of natural estrogens and leading to changes in gene expression . Additionally, this compound can inhibit or activate enzymes such as Cytochrome P450, thereby affecting the metabolic pathways within the cell . These molecular interactions underscore the compound’s potential impact on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be transformed by bacteria into various metabolites, which may have different biological activities . These transformations highlight the importance of considering the temporal effects when studying the compound’s impact in vitro or in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the activation of detoxification pathways. At high doses, this compound can become toxic, leading to adverse effects on cellular function and overall health . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by Cytochrome P450 enzymes. The compound can be metabolized through hydroxylation and glucosylation processes, leading to the formation of different metabolites . These metabolic pathways highlight the compound’s potential role in influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its effects within the cell.
Eigenschaften
IUPAC Name |
4-butan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYZAFDFLLILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022332 | |
| Record name | 4-(Butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
99-71-8 | |
| Record name | 4-sec-Butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-sec-Butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-sec-Butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sec-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-SEC-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4KME5B3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-sec-butylphenol can act as an estrogen mimic by interacting with the estrogen-related receptor gamma (ERRγ). This interaction can lead to the dissociation of the repressor protein Bm3R1 from the operator region of the CYP102 gene in Bacillus megaterium, ultimately inducing CYP102 expression. [, ] Research suggests that this compound induces a dose-dependent and time-dependent increase in CYP102 expression, reaching saturation at specific concentrations and time points. []
ANone: While the provided research excerpts don't offer comprehensive spectroscopic data, the molecular formula of this compound is C10H14O, and its molecular weight is 150.22 g/mol. Structural details can be derived from its name: a phenol ring with a sec-butyl group (-CH(CH3)CH2CH3) attached to the fourth carbon atom.
ANone: The provided research focuses on this compound's biological activity and environmental fate, lacking specific details regarding its material compatibility and stability across various conditions. Further investigation is needed to explore these aspects.
ANone: The research excerpts primarily discuss this compound as a substrate for biodegradation and a potential endocrine disruptor. No information regarding its use as a catalyst or its catalytic properties is provided.
ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models developed for this compound. Such studies could be valuable in predicting its behavior and fate in the environment.
A: Research indicates that the alkyl chain structure of 4-alkylphenols influences their biodegradability. For example, Sphingobium fuliginis strain TIK-1 shows a preference for degrading 4-alkylphenols with branched side chains, including this compound, over those with linear side chains. [] This suggests that the presence of a branched alkyl chain, particularly with α-quaternary or α-tertiary carbons, is crucial for biodegradation by this bacterial strain. Further research is needed to fully understand the SAR and its impact on other biological activities. []
ANone: The provided research does not focus on formulation strategies for this compound. Its stability in various solutions, especially those relevant to biological systems or environmental conditions, would be an essential area for further investigation.
A: While specific regulations are not explicitly mentioned, this compound is identified as a degradation product of Cs-7SB, a modifier used in nuclear waste treatment. [, ] This suggests a need for careful handling and disposal procedures due to its potential presence in radioactive waste streams.
ANone: The provided research focuses primarily on this compound's biodegradation and potential endocrine-disrupting effects, lacking information on its detailed pharmacokinetic and pharmacodynamic profile.
A: Research has explored the biodegradation of this compound using bacterial cultures. Sphingobium fuliginis strain TIK-1, for instance, effectively degrades it through a meta-cleavage pathway, producing methyl alkyl ketones as byproducts. [] While the research primarily focuses on in vitro studies using bacterial cultures, one study mentions the use of rats to investigate the hemorrhagic effects of various alkylphenols, including 4-tert-butyl-2,6-diisopropylphenol. [] Further research using various model systems is necessary to understand its impact on different organisms.
ANone: The provided research does not discuss resistance mechanisms to this compound. Investigating the potential for resistance development, especially in microorganisms involved in bioremediation, would be crucial for its long-term applicability.
A: One study indicates that 4-tert-butyl-2,6-diisopropylphenol, a structural analog of this compound, caused hemorrhagic anemia and death in rats when administered through their diet. [] This finding raises concerns about the potential toxicity of similar alkylphenols, including this compound, and warrants further investigation into their toxicological profiles and potential long-term effects.
ANone: The provided research does not indicate the use of this compound in drug delivery or targeting. Its potential applications in these areas are not discussed.
ANone: The available research does not mention any specific biomarkers or diagnostics for this compound exposure. Investigating potential biomarkers could be beneficial for monitoring its environmental impact and assessing potential health risks.
A: Researchers have employed gas chromatography (GC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [, ], and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [] to analyze this compound. These methods allow for separation, identification, and quantification of the compound in various matrices.
A: this compound is identified as a degradation product of Cs-7SB, suggesting its potential release into the environment. [, ] Research demonstrates that specific microorganisms can degrade this compound. For instance, an anaerobic bacterium, Thauera sp. strain R5, cometabolically degrades 4-n-alkylphenols, including this compound, under nitrate-reducing conditions. [] This degradation process involves oxidizing the alkyl chain's alpha carbon. [] Similarly, Sphingobium fuliginis strain TIK-1 utilizes this compound as a sole carbon and energy source, degrading it through a meta-cleavage pathway. [] These findings highlight the potential for bioremediation strategies to mitigate the environmental impact of this compound.
A: While the provided research does not delve into specific dissolution and solubility studies, one study notes that the addition of Tween 80 enhances the growth of Penicillium sp. CHY-2 and its degradation ability towards 4-butylphenol. [] This suggests that surfactants might play a role in increasing the bioavailability of certain alkylphenols, including this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
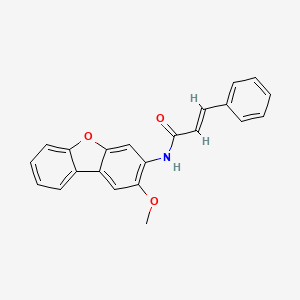
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
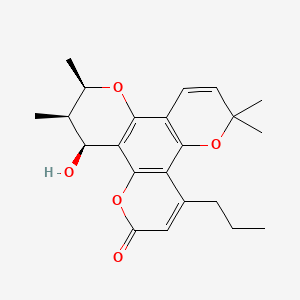
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)
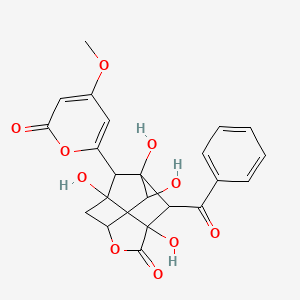

![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
